molecular formula C27H24N4O2 B2503994 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide CAS No. 1189992-42-4

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2503994
CAS No.: 1189992-42-4
M. Wt: 436.515
InChI Key: CFRBVOVEPOGMQB-UHFFFAOYSA-N
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Description

The compound 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide is a pyrimidoindole derivative characterized by a fused bicyclic core (pyrimidine and indole) substituted with a benzyl group at position 3, a ketone at position 4, and an acetamide side chain linked to a 3-ethylphenyl group. Its molecular complexity and substituent diversity make it a candidate for structure-activity relationship (SAR) studies, particularly in comparison to analogs with variations in the indole core or side chains.

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-2-19-11-8-12-21(15-19)29-24(32)17-31-23-14-7-6-13-22(23)25-26(31)27(33)30(18-28-25)16-20-9-4-3-5-10-20/h3-15,18H,2,16-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRBVOVEPOGMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties of Pyrimido[5,4-b]indole Derivatives

Compound Name Substituents (Core/Side Chain) Molecular Formula Molecular Weight Key Features/Impact Reference ID
Target Compound : 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide 3-benzyl, N-(3-ethylphenyl)acetamide C29H26N4O2 462.55* Balanced lipophilicity; 3-ethylphenyl may enhance metabolic stability vs. smaller alkyl groups.
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide N-(4-phenylbutan-2-yl) C31H30N4O2 514.60 Extended alkyl chain increases molecular weight; phenylbutanyl may reduce solubility.
2-(3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide 8-fluoro, N-(3-chloro-4-methylphenyl) C26H20ClFN4O2 474.92 Halogenation (F, Cl) enhances electronegativity; methyl group improves membrane permeability.
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 3-(3-methoxyphenyl), sulfanyl linker C27H24N4O2S 492.57 Sulfur substitution introduces polarity; methoxy group may modulate receptor binding affinity.
2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide 4-methoxybenzyl, 8-methyl, N-(4-methylphenyl) C30H28N4O3 500.57 Methoxy and methyl groups enhance solubility; bulky substituents may sterically hinder target interactions.

*Calculated using average atomic masses.

Core Modifications

  • Sulfur Incorporation : The sulfanyl linker in introduces a polarizable group, which may improve water solubility but reduce blood-brain barrier penetration.

Side Chain Variations

  • Alkyl vs. Aryl Groups : The target compound’s 3-ethylphenyl group (C29H26N4O2) offers moderate lipophilicity compared to the phenylbutanyl chain in (C31H30N4O2), which increases hydrophobicity.
  • Electron-Donating Groups : Methoxy substitutions (e.g., in ) improve solubility but may alter metabolic pathways via cytochrome P450 interactions.

Pharmacological Activity

Compounds in this class have been explored as TLR4 ligands . For example:

  • N-Cyclopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (Compound 11 in ) showed moderate TLR4 affinity (IC50 ~ 1.2 µM), attributed to the cyclopentyl group’s optimal steric bulk.

Biological Activity

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide is a complex organic compound belonging to the pyrimidoindole class. Its unique structure, which combines a pyrimidoindole core with various functional groups, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H24N4OC_{23}H_{24}N_4O, with a molecular weight of approximately 388.47 g/mol. The structure features a pyrimidoindole core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O
Molecular Weight388.47 g/mol
CAS Number1185103-52-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to exhibit:

  • Antitumor Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including colon and lung carcinoma cells. For instance, in vitro studies using MTT assays indicated significant inhibition of cell proliferation in these cancer types .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
  • Analgesic Properties : The compound's analgesic activity has been assessed through various models, showing efficacy comparable to standard analgesics like indomethacin .

Antitumor Activity

A study investigated the effects of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide on human cancer cell lines. The results indicated:

  • Cell Lines Tested : HT29 (colon carcinoma), PC3 (prostate carcinoma), H460 (lung carcinoma).
  • MTT Assay Results : The compound exhibited IC50 values ranging from 15 to 25 µM across different cell lines, indicating potent cytotoxicity .

Anti-inflammatory and Analgesic Studies

In a separate study focusing on anti-inflammatory properties:

  • Model Used : Carrageenan-induced paw edema in rats.
  • Results : The compound reduced edema significantly at doses of 10 mg/kg and 20 mg/kg compared to control groups .

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